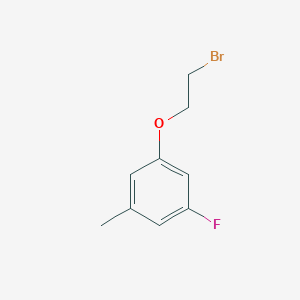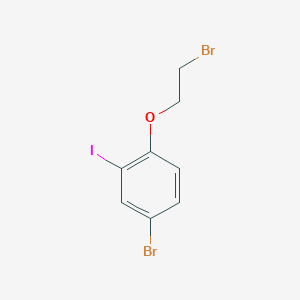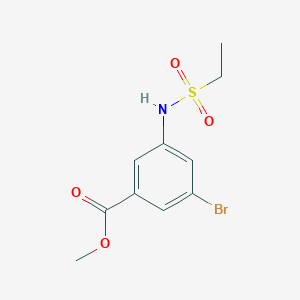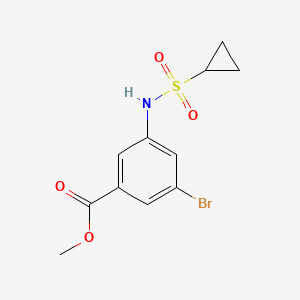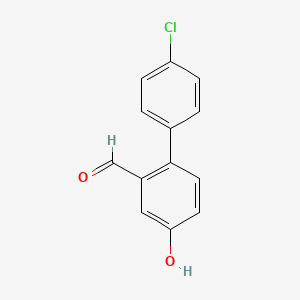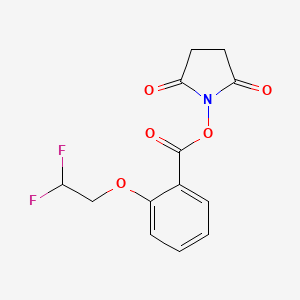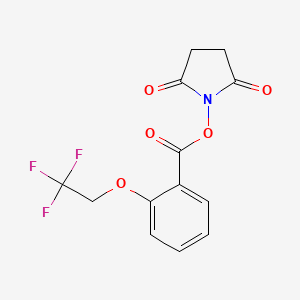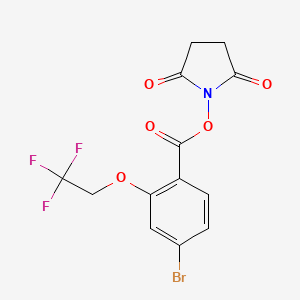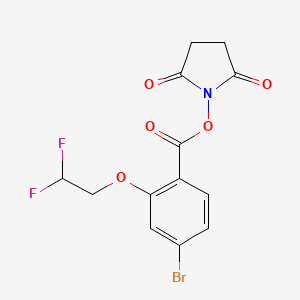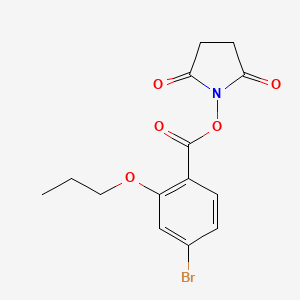
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate is a chemical compound with the molecular formula C14H14BrNO5 It is a derivative of benzoic acid and contains a bromine atom, a propoxy group, and a dioxopyrrolidinyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate typically involves the esterification of 4-bromo-2-propoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-propoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and reduction: The propoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products like 4-azido-2-propoxybenzoate or 4-thiocyanato-2-propoxybenzoate.
Ester hydrolysis: 4-bromo-2-propoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation: 4-bromo-2-carboxybenzoate.
Reduction: 4-bromo-2-propoxybenzyl alcohol.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can be a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxopyrrolidinyl ester group can facilitate the formation of covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The bromine atom and propoxy group can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
2,5-Dioxopyrrolidin-1-yl 4-chloro-2-propoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate is unique due to the combination of its bromine atom and propoxy group, which can impart distinct chemical and biological properties. The presence of the dioxopyrrolidinyl ester group also allows for specific interactions with biological molecules, making it a valuable compound for research and development.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-propoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO5/c1-2-7-20-11-8-9(15)3-4-10(11)14(19)21-16-12(17)5-6-13(16)18/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURJRJAOXZYJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
